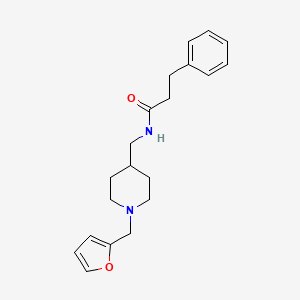

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide

Description

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide is a synthetic compound featuring a piperidine core modified with a furan-2-ylmethyl group at the nitrogen atom and a 3-phenylpropanamide chain attached via a methylene linker at the 4-position.

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c23-20(9-8-17-5-2-1-3-6-17)21-15-18-10-12-22(13-11-18)16-19-7-4-14-24-19/h1-7,14,18H,8-13,15-16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSJQRUXPIVGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the furan and phenylpropanamide groups. Common synthetic routes include:

Furan-2-ylmethylamine synthesis: This involves the reaction of furan-2-carboxaldehyde with ammonia or an amine derivative to form furan-2-ylmethylamine.

Piperidine ring formation: Piperidine can be synthesized through the hydrogenation of pyridine or via the Biltz synthesis method.

Coupling reactions: The final step involves the coupling of the furan-2-ylmethylamine with phenylpropanoic acid or its derivatives under specific reaction conditions, such as the use of coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).

Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are often used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed:

Oxidation products: Oxidized derivatives of the compound.

Reduction products: Reduced analogs with altered functional groups.

Substitution products: Substituted derivatives with different substituents on the piperidine or furan rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and selected analogs:

Key Observations:

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

- Opioid Receptor Affinity : The piperidine core and propanamide chain suggest µ-opioid receptor (MOR) targeting, akin to fentanyl analogs. However, the furan substituent may confer selectivity differences. For example, thiophene fentanyl’s sulfur atom enhances lipophilicity and MOR binding compared to the target’s furan .

- Electronic Effects : The furan’s oxygen atom could engage in hydrogen bonding with receptor residues, contrasting with fluorinated analogs (e.g., 2'-fluoroortho-fluorofentanyl), where fluorine’s electronegativity stabilizes aromatic interactions .

Metabolic Stability and Toxicity

- Furan Metabolism : Furan rings are susceptible to cytochrome P450-mediated oxidation, generating reactive intermediates that may pose hepatotoxicity risks. This contrasts with fluorinated phenyl groups (e.g., in 2'-fluoroortho-fluorofentanyl), which resist oxidation and prolong half-life .

- Propanamide Chain : The extended aliphatic chain may slow enzymatic degradation compared to acetamide derivatives, enhancing duration of action but increasing solubility-related excretion .

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H28N2O3, with a molecular weight of 356.466 g/mol. The compound features a piperidine ring substituted with a furan moiety and a phenyl propanamide side chain, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving opioid and dopamine receptors. These interactions suggest potential applications in pain management and neurological disorders.

Potential Biological Activities:

- Analgesic Effects : Preliminary studies suggest that the compound may exhibit analgesic properties by modulating pain pathways in the central nervous system.

- Antidepressant Activity : Some derivatives have shown promise in alleviating symptoms of depression, possibly through serotonin receptor modulation.

- Neuroprotective Effects : The antioxidant properties associated with the furan ring may confer neuroprotective benefits against oxidative stress-related damage.

In Vitro Studies

In vitro assays have been conducted to assess the binding affinity of this compound to various receptors. These studies typically involve:

- Radiolabeled Ligand Binding Assays : Evaluating receptor affinity.

- Cell Viability Assays : Determining cytotoxicity in neuronal cell lines.

In Vivo Studies

Animal models have been employed to investigate the pharmacodynamics and pharmacokinetics of the compound:

- Pain Models : Assessment of analgesic efficacy in rodent models of acute and chronic pain.

- Behavioral Tests : Evaluation of antidepressant-like effects using forced swim tests or tail suspension tests.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

-

Case Study on Pain Management :

- A study involving a derivative of this compound demonstrated significant pain relief in patients with chronic pain conditions, suggesting its utility as a novel analgesic agent.

-

Case Study on Depression :

- Clinical trials with related compounds showed improved mood and reduced anxiety symptoms in patients diagnosed with major depressive disorder.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H28N2O3 |

| Molecular Weight | 356.466 g/mol |

| Purity | Typically ≥95% |

| Analgesic Activity | Positive (in vitro) |

| Antidepressant Activity | Positive (in vivo) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.